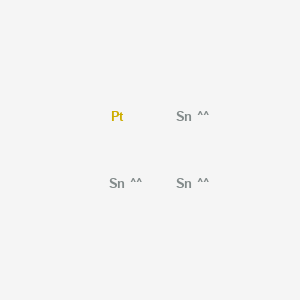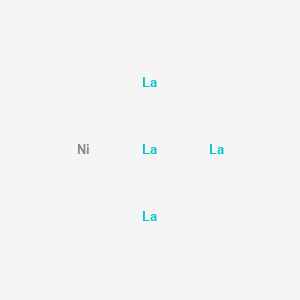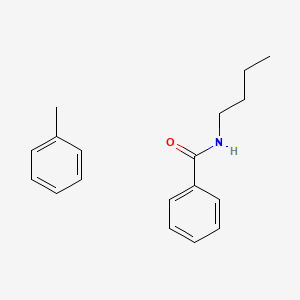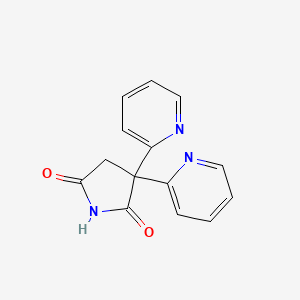
3,3-Dipyridin-2-ylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dipyridin-2-ylpyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring substituted with two pyridine groups at the 3-position and a dione functionality at the 2,5-positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dipyridin-2-ylpyrrolidine-2,5-dione typically involves the condensation of pyridine derivatives with succinimide or its analogs. One common method includes the reaction of N-hydroxysuccinimide with pyridine derivatives under controlled pH and temperature conditions . The reaction is often facilitated by the use of catalysts and solvents such as dimethylformamide.
Industrial Production Methods
Industrial production of pyrrolidine-2,5-dione derivatives, including this compound, often involves large-scale condensation reactions using continuous flow reactors. These methods ensure high yield and purity of the product by optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dipyridin-2-ylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of diols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
3,3-Dipyridin-2-ylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of 3,3-Dipyridin-2-ylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyridine rings can engage in π-π interactions and hydrogen bonding with target proteins, while the dione functionality can participate in redox reactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the pyridine substitutions.
Pyrrolidine-2-one: Lacks the dione functionality but retains the pyrrolidine ring.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring structure
Uniqueness
3,3-Dipyridin-2-ylpyrrolidine-2,5-dione is unique due to its dual pyridine substitutions, which enhance its ability to interact with a wide range of biological targets. This structural feature also provides greater versatility in chemical modifications, making it a valuable scaffold in drug discovery and development .
Propiedades
Fórmula molecular |
C14H11N3O2 |
|---|---|
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
3,3-dipyridin-2-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H11N3O2/c18-12-9-14(13(19)17-12,10-5-1-3-7-15-10)11-6-2-4-8-16-11/h1-8H,9H2,(H,17,18,19) |
Clave InChI |
GVADIRWBLSWOQM-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC(=O)C1(C2=CC=CC=N2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



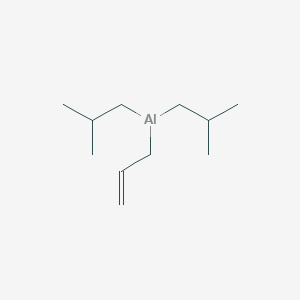
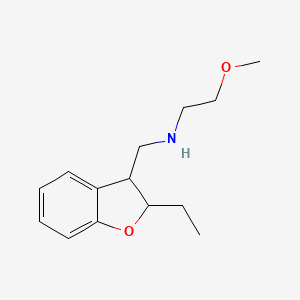
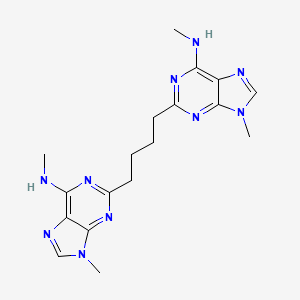
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid](/img/structure/B14356576.png)
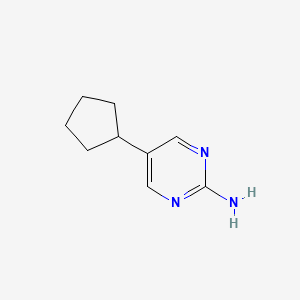

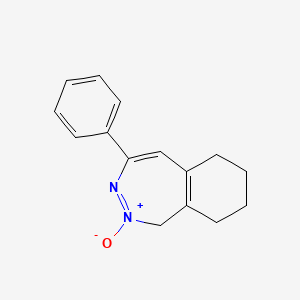
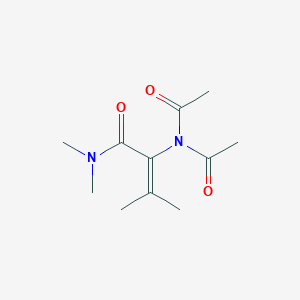
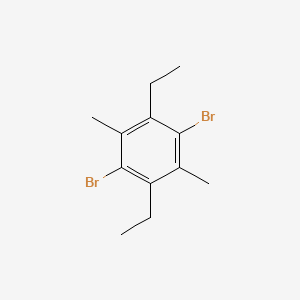
![1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane](/img/structure/B14356618.png)
